molecular formula C6H9ClN2O2 B2960029 1-(2-Chloropropanoyl)imidazolidin-2-one CAS No. 869709-86-4

1-(2-Chloropropanoyl)imidazolidin-2-one

Cat. No. B2960029
CAS RN: 869709-86-4
M. Wt: 176.6
InChI Key: BHXYGXVFGPOPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropropanoyl)imidazolidin-2-one is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, including this compound, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .


Chemical Reactions Analysis

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Scientific Research Applications

Stereoselective Synthesis and Biological Activity

Stereoselective Synthesis and Antimalarial Activity

Imidazolidin-4-ones, structurally related to 1-(2-Chloropropanoyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against enzymatic hydrolysis. A study highlighted the unanticipated stereoselectivity in the synthesis of imidazolidin-4-one derivatives from primaquine alpha-aminoamides, suggesting a potential for creating antimalarial agents with enhanced activity and stability (Ferraz et al., 2007).

Catalysis and Chemical Synthesis

Catalysis in Organic Synthesis

Research on gold(I) complexes has demonstrated their effectiveness in catalyzing the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones. This process yields high regioselectivity and can facilitate the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Lee, & Widenhoefer, 2009).

Corrosion Inhibition

Corrosion Inhibition in Industrial Applications

Imidazolidin derivatives have been evaluated for their efficiency as corrosion inhibitors. A study involving 1-(2-ethylamino)-2-methylimidazoline showed its potential as a good corrosion inhibitor for carbon steel in acid media, demonstrating the relevance of imidazolidin-2-one derivatives in protecting industrial materials (Cruz et al., 2004).

Chemical Synthesis and Modification

Synthesis of Imidazolidin-2-ones

A new synthesis approach for imidazolidin-2-ones through Pd-catalyzed carboamination of N-allylureas has been developed. This method enables the generation of substituted imidazolidin-2-ones from readily available N-allylamines, illustrating the versatility and importance of imidazolidin-2-one frameworks in chemical synthesis (Fritz, Nakhla, & Wolfe, 2006).

Future Directions

The future directions of research on 1-(2-Chloropropanoyl)imidazolidin-2-one could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, expanding the boundaries of existing methods could lead to the synthesis of previously unknown imidazolidin-2-one derivatives .

properties

IUPAC Name

1-(2-chloropropanoyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXYGXVFGPOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.